molecular formula C15H19F2NO4 B14849055 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Cat. No.: B14849055
M. Wt: 315.31 g/mol
InChI Key: VIAQJZIBBDDLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a 2,4-difluorophenyl derivative through a series of reactions, including alkylation and hydrolysis.

    Final Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amino group, which can then participate in various biochemical pathways. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the difluorophenyl group.

    2-((Tert-butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid: Contains dichlorophenyl instead of difluorophenyl.

    2-((Tert-butoxycarbonyl)amino)-4-(2,4-dimethylphenyl)butanoic acid: Features dimethylphenyl instead of difluorophenyl.

Uniqueness

The presence of the difluorophenyl group in 2-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

VIAQJZIBBDDLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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